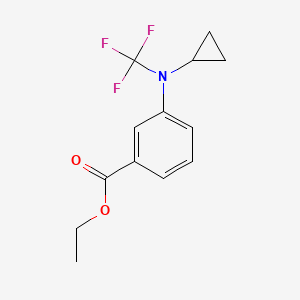
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group, a cyclopropyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the following steps:
Formation of the Benzoate Ester: This can be achieved by esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and cyclopropanation processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions would be essential to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the cyclopropyl group can influence its overall stability and reactivity . The exact pathways and targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(cyclopropylamino)benzoate: Lacks the trifluoromethyl group, which can affect its reactivity and binding affinity.
Ethyl 3-(trifluoromethylamino)benzoate: Lacks the cyclopropyl group, which can influence its stability and overall properties.
Uniqueness
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14F3NO2 |
|---|---|
Molekulargewicht |
273.25 g/mol |
IUPAC-Name |
ethyl 3-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-4-3-5-11(8-9)17(10-6-7-10)13(14,15)16/h3-5,8,10H,2,6-7H2,1H3 |
InChI-Schlüssel |
NYBPVCLPHVYXJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


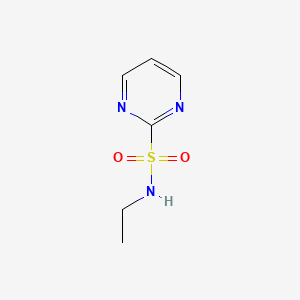
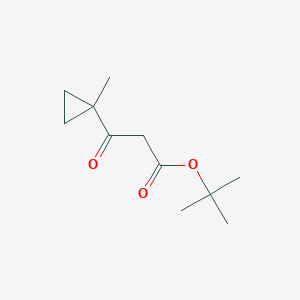
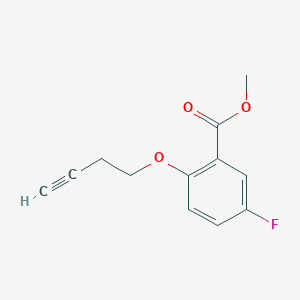
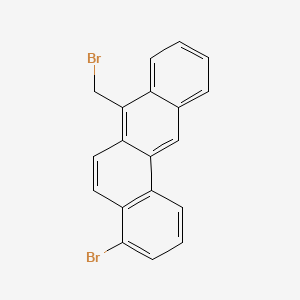
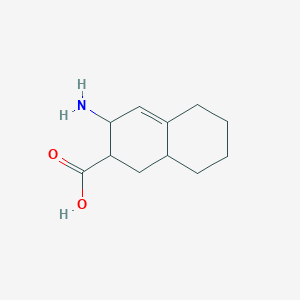
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
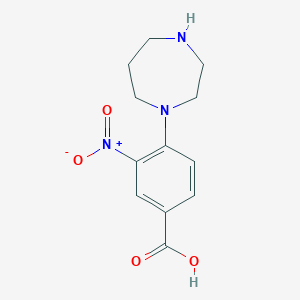
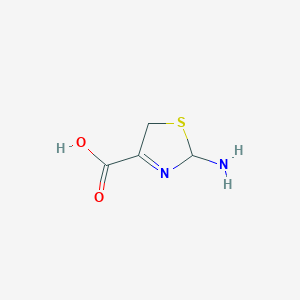
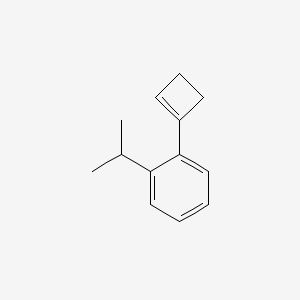



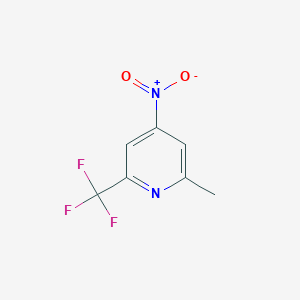
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
